molecular formula C25H29N3O5 B266721 3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266721
M. Wt: 451.5 g/mol
InChI Key: GNRRQYQSIUOSFO-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as LY294002, is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in cell growth, proliferation, and survival. The purpose of

Mechanism of Action

3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the PI3K signaling pathway by binding to the ATP-binding site of the PI3K enzyme. This binding prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a critical step in the activation of downstream signaling pathways. Inhibition of this pathway results in decreased cell growth, proliferation, and survival.
Biochemical and Physiological Effects
3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. Inhibition of the PI3K signaling pathway results in decreased cell growth, proliferation, and survival. This compound has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, 3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. This compound is a potent and selective inhibitor of the PI3K signaling pathway, making it a valuable tool for studying this pathway in vitro and in vivo. However, the use of this compound in lab experiments is limited by its solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of more potent and selective inhibitors of the PI3K signaling pathway. Another potential direction is the study of the combination of 3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one with other inhibitors of the PI3K pathway for synergistic effects. Additionally, the therapeutic potential of this compound in several diseases, including cancer, diabetes, and autoimmune diseases, warrants further investigation.

Synthesis Methods

The synthesis of 3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(4-morpholinyl)ethanol to form the morpholinyl ether. The morpholinyl ether is further reacted with 3-pyridinecarboxaldehyde and 3-hydroxy-2-cyclohexen-1-one to form the final product, 3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the PI3K signaling pathway, which is involved in several cellular processes, including cell growth, proliferation, and survival. Inhibition of this pathway has been shown to have therapeutic potential in several diseases, including cancer, diabetes, and autoimmune diseases.

properties

Product Name

3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-propoxyphenyl)methanolate

InChI

InChI=1S/C25H29N3O5/c1-2-14-33-20-7-5-18(6-8-20)23(29)21-22(19-4-3-9-26-17-19)28(25(31)24(21)30)11-10-27-12-15-32-16-13-27/h3-9,17,22,29H,2,10-16H2,1H3/b23-21+

InChI Key

GNRRQYQSIUOSFO-XTQSDGFTSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=CN=CC=C4)/[O-]

SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=CN=CC=C4)[O-]

Origin of Product

United States

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